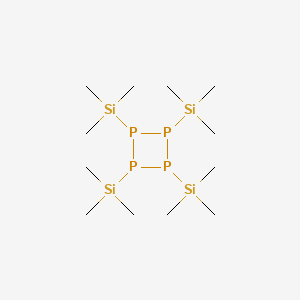
Tetrakis(trimethylsilyl)tetraphosphetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(trimethylsilyl)tetraphosphetane is an organophosphorus compound characterized by the presence of four trimethylsilyl groups attached to a tetraphosphetane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(trimethylsilyl)tetraphosphetane typically involves the reaction of trimethylsilyl chloride with a suitable phosphorus-containing precursor under controlled conditions. One common method involves the use of Grignard reagents, where the interaction of organomagnesium reagents with chlorophosphines results in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(trimethylsilyl)tetraphosphetane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can lead to the formation of phosphine derivatives.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like pyridinium chlorochromate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often involve the use of halogenating agents or nucleophiles .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tetrakis(trimethylsilyl)tetraphosphetane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of various organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of Tetrakis(trimethylsilyl)tetraphosphetane involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metal ions and influencing their reactivity. Its trimethylsilyl groups provide steric protection, enhancing the stability of the resulting complexes .
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(trimethylsilyl)methane: An organosilicon compound with similar steric properties but different chemical reactivity.
Tetrakis(trimethylsilyl)silane: Another organosilicon compound used in similar applications but with distinct structural features.
Uniqueness
Tetrakis(trimethylsilyl)tetraphosphetane is unique due to its tetraphosphetane ring structure, which imparts distinct chemical reactivity and stability compared to other similar compounds. Its ability to form stable complexes with metal ions and its versatile reactivity make it a valuable compound in various fields of research and industry .
Propiedades
Número CAS |
83213-23-4 |
|---|---|
Fórmula molecular |
C12H36P4Si4 |
Peso molecular |
416.65 g/mol |
Nombre IUPAC |
trimethyl-[2,3,4-tris(trimethylsilyl)tetraphosphetan-1-yl]silane |
InChI |
InChI=1S/C12H36P4Si4/c1-17(2,3)13-14(18(4,5)6)16(20(10,11)12)15(13)19(7,8)9/h1-12H3 |
Clave InChI |
YREAUECRHVFZRM-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)P1P(P(P1[Si](C)(C)C)[Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


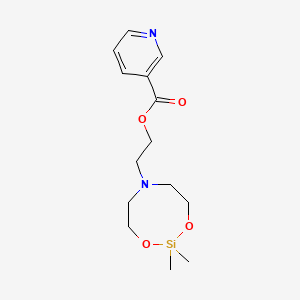
![N-[2-(diethylamino)ethyl]-4-[(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)methylamino]benzamide](/img/structure/B14413541.png)
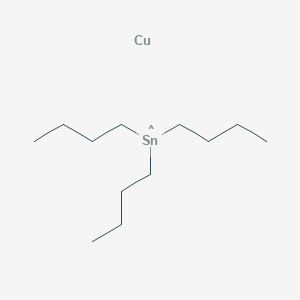
![5-Bromo-2-[(trimethylsilyl)oxy]pyrimidine](/img/structure/B14413553.png)
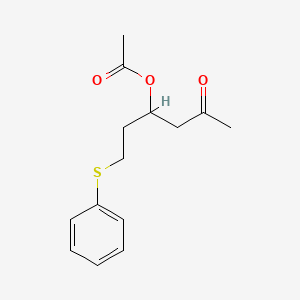
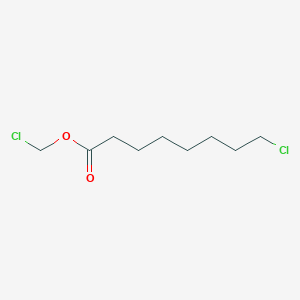
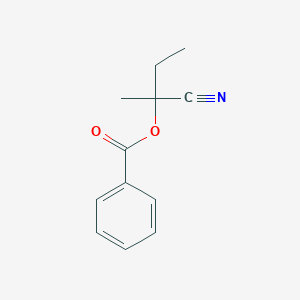
![Benzene-1,3-dicarboxylic acid;furan-2,5-dione;hexanedioic acid;propane-1,2-diol;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B14413569.png)
![4-[(2-Amino-4-chlorophenyl)sulfanyl]-1-(thiophen-2-YL)butan-1-one](/img/structure/B14413575.png)
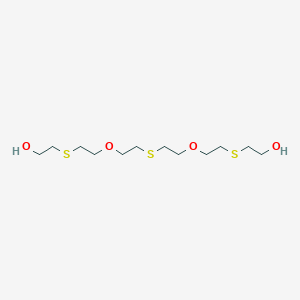
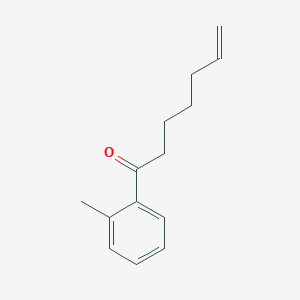
![5-[3-(3,4-Dichlorophenoxy)propyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14413598.png)


